(-)-Bornyl Chloride: A Historical and Technical Guide for Researchers
(-)-Bornyl Chloride: A Historical and Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and historical significance of (-)-Bornyl chloride, a key molecule in the study of reaction mechanisms and a versatile chiral building block.
Introduction
(-)-Bornyl chloride, with the IUPAC name (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a bicyclic monoterpene chloride that has played a pivotal role in the history of organic chemistry.[1] Its synthesis and reactions were central to the development of the theory of carbocation rearrangements, most notably the Wagner-Meerwein rearrangement. Historically known as "artificial camphor," it has found applications as an antiseptic and as an intermediate in the synthesis of other terpenes and fragrant compounds.[2][3][4] This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of (-)-Bornyl chloride, aimed at researchers in organic synthesis, medicinal chemistry, and drug development.
Historical Perspective and Discovery
The study of terpenes in the late 19th and early 20th centuries presented organic chemists with a myriad of puzzling reactions. The addition of hydrogen chloride (HCl) to α-pinene, a major constituent of turpentine, was one such enigma.[5] Early chemists observed that this reaction yielded a crystalline solid, which they named "artificial camphor" due to its camphor-like odor.[2][5] This compound was later identified as bornyl chloride.
The formation of bornyl chloride from α-pinene could not be explained by a simple addition reaction. It was the careful study of this transformation and related reactions by chemists such as Georg Wagner and Hans Meerwein that led to the postulation of a carbocation intermediate that undergoes a skeletal rearrangement. This class of reactions is now famously known as the Wagner-Meerwein rearrangement, a fundamental concept in modern organic chemistry.[5][6] Seminal work by researchers such as Thurber and Thielke in 1931, and later by Zeiss and Zwanzig in 1957, and Hückel and Gelchsheimer in 1959, further elucidated the stereochemistry and mechanism of this reaction.[3]
Physicochemical and Spectroscopic Data
(-)-Bornyl chloride is a white crystalline solid with a characteristic camphoraceous odor. A summary of its key physical and spectroscopic properties is presented in the tables below.
Physical Properties of (-)-Bornyl Chloride
| Property | Value | Reference |
| IUPAC Name | (1S,2R,4S)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | [1] |
| Molecular Formula | C₁₀H₁₇Cl | [1] |
| Molecular Weight | 172.69 g/mol | [1] |
| Melting Point | 132 °C | [3] |
| Boiling Point | 207-208 °C | [3] |
| Specific Rotation, [α]D | -32° (c=2, Et₂O) (for (1S)-enantiomer) | [7] |
| Appearance | White crystalline solid | |
| Odor | Camphor-like | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |
Spectroscopic Data of (-)-Bornyl Chloride
| Technique | Key Signals and Assignments | Reference |
| ¹H NMR | The proton chemical shifts are influenced by the rigid bicyclic structure. Key signals include those for the methyl groups and the proton attached to the carbon bearing the chlorine atom. Detailed assignments can be found in specialized NMR studies of borneol and its derivatives. | [7][8][9] |
| ¹³C NMR | The spectrum shows 10 distinct carbon signals, reflecting the asymmetry of the molecule. The chemical shifts are characteristic of a saturated bicyclic system with a chlorine substituent. | [8][9] |
| Mass Spectrometry | The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 172. Fragmentation patterns are complex due to the bicyclic structure and can involve rearrangements. Common fragments arise from the loss of HCl and cleavage of the bicyclic ring system. | [10][11][12] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic C-H stretching and bending vibrations for the alkane framework. The C-Cl stretching vibration is typically observed in the fingerprint region. | [13] |
Synthesis of (-)-Bornyl Chloride
The most common and historically significant method for the synthesis of (-)-Bornyl chloride is the hydrochlorination of (-)-α-pinene. This reaction proceeds via a Wagner-Meerwein rearrangement.
Reaction Pathway: Wagner-Meerwein Rearrangement
The synthesis of (-)-Bornyl chloride from (-)-α-pinene is a classic example of a Wagner-Meerwein rearrangement. The mechanism involves the protonation of the double bond in α-pinene to form a tertiary carbocation. This is followed by a rearrangement of the carbon skeleton to relieve ring strain, leading to a more stable secondary carbocation, which is then trapped by the chloride ion.
Caption: Wagner-Meerwein rearrangement in the synthesis of (-)-Bornyl chloride.
Experimental Protocol: Synthesis from (-)-α-Pinene and HCl
The following is a representative experimental protocol adapted from detailed user-contributed procedures.[2][8] It is crucial to perform this reaction under anhydrous conditions to minimize the formation of byproducts.
Materials and Equipment:
-
(-)-α-Pinene
-
Concentrated Hydrochloric Acid (35-37%)
-
Concentrated Sulfuric Acid (96-98%)
-
Hexane (B92381) (anhydrous)
-
Ice
-
Sodium Chloride
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask
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Dropping funnel with pressure-equalizing tube
-
Gas washing bottle
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
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Rotary evaporator
Experimental Workflow:
Caption: General experimental workflow for the synthesis of (-)-Bornyl chloride.
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place a solution of (-)-α-pinene in an equal volume of anhydrous hexane. Cool the flask to -10 °C using an ice-salt bath.
-
HCl Gas Generation: Generate dry hydrogen chloride gas by slowly adding concentrated hydrochloric acid from a dropping funnel to concentrated sulfuric acid in a separate flask. Pass the generated HCl gas through a wash bottle containing concentrated sulfuric acid to ensure it is anhydrous.
-
Reaction: Bubble the dry HCl gas through the stirred α-pinene solution while maintaining the temperature at -10 °C. The reaction is exothermic, so the addition rate of HCl should be controlled to keep the temperature constant. Continue the addition until the reaction is complete (typically monitored by TLC or GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice-cold water. Separate the organic layer, and wash it with cold water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol (B145695) to yield white crystals of (-)-Bornyl chloride.
Applications in Research and Industry
Historical and Industrial Applications
-
Antiseptic: Bornyl chloride has been historically used as an antiseptic.[3]
-
Synthesis of Camphor: It serves as a key intermediate in the industrial synthesis of camphor, a compound with numerous applications in pharmaceuticals and as a plasticizer.[2]
-
Fragrance Industry: Due to its characteristic scent, bornyl chloride and its derivatives have been used in the fragrance industry.[4]
Role in Modern Research and Drug Development
While (-)-Bornyl chloride itself is not a common therapeutic agent, the bornyl scaffold is a privileged motif in medicinal chemistry. The rigid, lipophilic nature of the bicyclic system makes it an attractive building block for the design of new bioactive molecules.
-
Chiral Building Block: (-)-Bornyl chloride is a valuable chiral starting material for the synthesis of other enantiomerically pure compounds. Its well-defined stereochemistry can be transferred to more complex molecules.[14][15][][17]
-
Derivatives with Biological Activity: Many derivatives of borneol and bornyl esters, which can be synthesized from bornyl chloride, exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6] While direct evidence for the pharmacological activity of (-)-bornyl chloride is limited in recent literature, its role as a precursor to these bioactive molecules is significant.
-
Probing Reaction Mechanisms: The reactions of bornyl chloride and its isomers continue to be studied to understand the finer details of carbocation chemistry and reaction mechanisms in sterically hindered systems.
Conclusion
(-)-Bornyl chloride holds a distinguished place in the annals of organic chemistry. Its discovery and the study of its formation were instrumental in shaping our understanding of reaction mechanisms. Today, it continues to be a relevant molecule, serving as a classic example in chemical education and as a valuable chiral building block in synthetic chemistry. For researchers in drug discovery, the bornyl scaffold, readily accessible from (-)-Bornyl chloride, offers a rigid and tunable platform for the design of new therapeutic agents. Further exploration of the biological activities of novel derivatives of (-)-Bornyl chloride may yet unveil new applications for this historic molecule.
References
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- 2. Sciencemadness Discussion Board - bornyl chloride synthesis by addition of HCl gas to alfa pinene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Bornyl Chloride [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Bornyl chloride, (+)- | 464-41-5 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 13. Bornyl chloride [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Building Blocks Selection - Enamine [enamine.net]
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